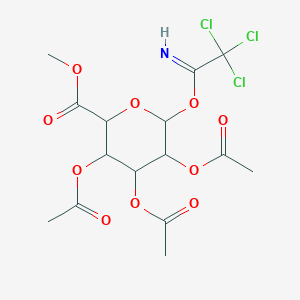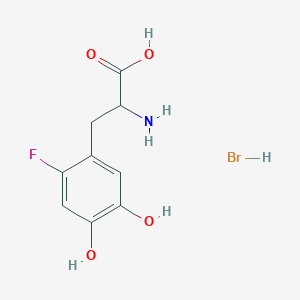
2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide is a fluorinated derivative of dihydroxyphenylalanine (DOPA)It is a non-proteinogenic L-alpha-amino acid and a member of catechols .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated aromatic compounds as starting materials, which are then subjected to various chemical reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that include halogenation, amination, and hydroxylation reactions. These processes are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a tool for investigating enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in neurotransmitter synthesis and metabolism. The compound’s fluorinated structure allows it to interact with these targets in a unique manner, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylalanine (DOPA): A naturally occurring amino acid that serves as a precursor to neurotransmitters.
5-Fluoro-DOPA: A fluorinated analog of DOPA with similar biological properties.
6-Fluoro-DOPA: Another fluorinated derivative with distinct chemical and biological characteristics
Uniqueness
2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. This compound’s ability to interact with molecular targets in a unique manner makes it valuable for various scientific research applications .
Properties
Molecular Formula |
C9H11BrFNO4 |
|---|---|
Molecular Weight |
296.09 g/mol |
IUPAC Name |
2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide |
InChI |
InChI=1S/C9H10FNO4.BrH/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15;/h2-3,6,12-13H,1,11H2,(H,14,15);1H |
InChI Key |
JSELPBCSJSDDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10a,12a-dimethyl-4,4a,4b,5,6,6a,7,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B15129494.png)
![N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-3-methyl-2-(naphthalen-1-ylsulfonylamino)pentanamide](/img/structure/B15129500.png)
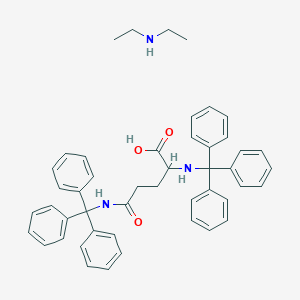
![9-Fluoro-17-formyloxy-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15129534.png)
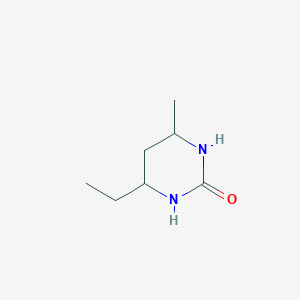
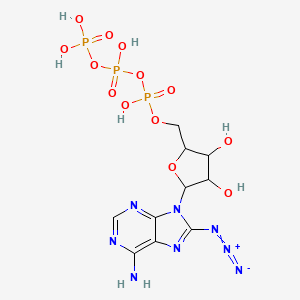
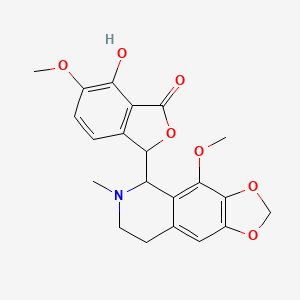

![(10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl) pyridine-3-carboxylate](/img/structure/B15129547.png)



![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluoren-9-ol](/img/structure/B15129561.png)
